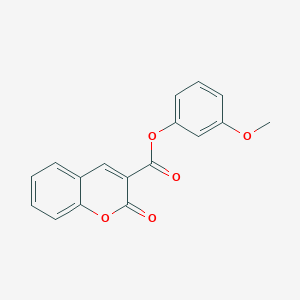
3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the chromene family. It has a molecular formula of C17H12O5 and an average mass of 296.274 Da .
Synthesis Analysis
The synthesis of coumarin heterocycles, which include this compound, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The crystal structure of a similar compound, 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, has been studied . The dihedral angle between the planes of the coumarin ring system and the benzene ring is 48.04 (10)° . The central CO2 group subtends a dihedral angle of 27.15 (11)° with the coumarin ring system and 74.86 (13)° with the benzene ring .Chemical Reactions Analysis
The reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium can lead to the formation of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides . This procedure is based on the rearrangement of these carboxamides .Wissenschaftliche Forschungsanwendungen
Environmental Estrogens and Pesticides
Research on similar compounds, such as methoxychlor, a chlorinated hydrocarbon pesticide, provides insight into the environmental and physiological effects of estrogenic chemicals. Methoxychlor's metabolism produces active estrogenic forms, indicating the potential environmental hazards and health implications of related compounds. This suggests that 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate could be studied for its environmental persistence and hormonal activity, contributing to the understanding of its safety and environmental impact (Cummings, 1997).
Phosphonic Acid Applications
Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, share structural similarities with this compound. These compounds have diverse applications, including drug development, surface functionalization, and as catalysts in chemical reactions. This underscores the potential for exploring this compound in similar applications, particularly in the development of new materials and as a precursor for bioactive molecules (Sevrain et al., 2017).
Anticancer Drug Development
The search for new anticancer drugs with high tumor specificity and minimal toxicity is an ongoing area of research. Compounds such as 3-styrylchromones and 3-styryl-2H-chromenes have been identified for their tumor specificity and reduced keratinocyte toxicity. This highlights a potential area of application for this compound in the development of anticancer agents, leveraging its structural features to explore therapeutic efficacy and selectivity (Sugita et al., 2017).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, related to this compound, has been extensively studied. These compounds, emitted from biomass burning, undergo various degradation pathways contributing to secondary organic aerosol (SOA) formation. Research in this area can inform the environmental impact assessment of this compound, especially its potential contribution to air quality and climate change (Liu et al., 2022).
Zukünftige Richtungen
The future directions for the study of 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate and similar compounds could include further investigation into their synthesis methods, particularly under green conditions . Additionally, more research could be conducted into their biological properties and potential applications in the pharmaceutical industry .
Wirkmechanismus
Target of Action
Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological activities . They have been found to interact with a variety of targets, including enzymes like pancreatic lipase , and have shown potential in treating various conditions such as HIV, cancer, microbial infections, and inflammation .
Mode of Action
For instance, some coumarin derivatives inhibit pancreatic lipase, an enzyme crucial for fat digestion . The compound binds to the active site of the enzyme, preventing it from breaking down dietary fats.
Biochemical Pathways
For example, some coumarin derivatives have been found to inhibit the activity of enzymes involved in lipid metabolism, thereby affecting the associated biochemical pathways .
Result of Action
Based on the known effects of similar coumarin derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions, including hiv, cancer, microbial infections, and inflammation .
Eigenschaften
IUPAC Name |
(3-methoxyphenyl) 2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-20-12-6-4-7-13(10-12)21-16(18)14-9-11-5-2-3-8-15(11)22-17(14)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDDNXQQRWEJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

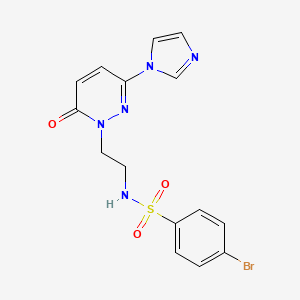

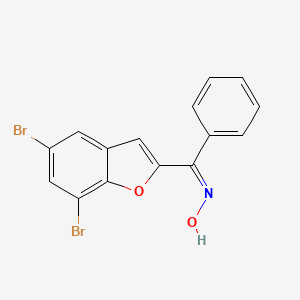
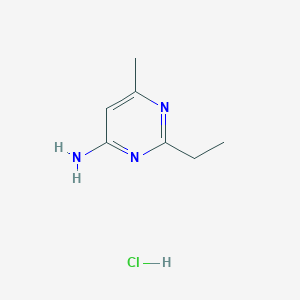
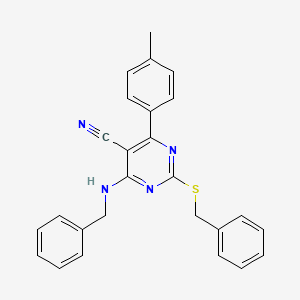
![4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid](/img/structure/B2471041.png)
![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)
![2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2471044.png)
![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)

![N-(4-fluorobenzyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2471051.png)
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2471053.png)
![1-(3-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2471054.png)
![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)